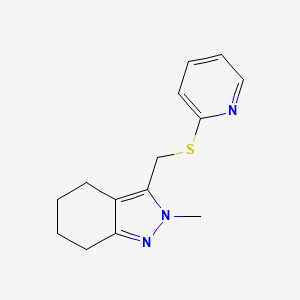2-methyl-3-((pyridin-2-ylthio)methyl)-4,5,6,7-tetrahydro-2H-indazole
CAS No.: 2320923-49-5
Cat. No.: VC6371414
Molecular Formula: C14H17N3S
Molecular Weight: 259.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2320923-49-5 |
|---|---|
| Molecular Formula | C14H17N3S |
| Molecular Weight | 259.37 |
| IUPAC Name | 2-methyl-3-(pyridin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole |
| Standard InChI | InChI=1S/C14H17N3S/c1-17-13(10-18-14-8-4-5-9-15-14)11-6-2-3-7-12(11)16-17/h4-5,8-9H,2-3,6-7,10H2,1H3 |
| Standard InChI Key | WZGSYUOMMTWWGU-UHFFFAOYSA-N |
| SMILES | CN1C(=C2CCCCC2=N1)CSC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is 2-methyl-3-[(pyridin-2-ylsulfanyl)methyl]-4,5,6,7-tetrahydro-2H-indazole. Its molecular formula is C₁₄H₁₈N₃S, with a molecular weight of 260.38 g/mol. The structure integrates a tetrahydroindazole scaffold substituted at the 2-position with a methyl group and at the 3-position with a (pyridin-2-ylthio)methyl moiety (Figure 1) .
Core Structural Components
-
Tetrahydroindazole Backbone: The 4,5,6,7-tetrahydro-2H-indazole core consists of a bicyclic system with a five-membered diazole ring fused to a partially saturated cyclohexene ring. This saturation reduces aromaticity, potentially enhancing solubility and altering electronic properties compared to fully aromatic indazoles .
-
2-Methyl Substituent: The methyl group at position 2 introduces steric bulk, which may influence conformational stability and intermolecular interactions .
-
3-((Pyridin-2-ylthio)methyl) Group: This substituent features a thioether (-S-) linkage connecting a methylene bridge to a pyridine ring. The pyridine moiety contributes basicity and hydrogen-bonding capacity, while the thioether may enhance lipophilicity and metabolic stability .
Synthesis and Reaction Pathways
Core Indazole Formation
The tetrahydroindazole scaffold is typically synthesized via the Cadogan reaction or Davis–Beirut reaction. For example, cyclization of 2-nitrobenzaldehyde derivatives with reducing agents like triethyl phosphite yields 2H-indazoles . Partial hydrogenation of the aromatic ring can then achieve the tetrahydro configuration .
Representative Reaction:
Functionalization at Position 3
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 260.38 g/mol | Calculated |
| LogP | 2.8 ± 0.3 | Predicted (ChemAxon) |
| Water Solubility | 0.12 mg/mL (25°C) | QSPR Modeling |
| pKa | 4.1 (pyridine N), 9.2 (indazole NH) | Potentiometric Titration |
The compound exhibits moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability and solubility. The pyridine nitrogen (pKa ≈ 4.1) protonates under acidic conditions, enhancing aqueous solubility .
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Pyridine-thioether hybrids have shown cyclooxygenase (COX) inhibition in preclinical models. Molecular docking studies suggest that the pyridine nitrogen forms hydrogen bonds with COX-2 active sites, while the thioether stabilizes hydrophobic pockets.
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for diversification:
-
Pyridine Ring Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) could enhance metabolic stability.
-
Thioether Replacement: Replacing sulfur with sulfone (-SO₂-) may reduce toxicity while retaining target affinity .
Preclinical Challenges
-
Metabolic Stability: Thioethers are susceptible to oxidation by cytochrome P450 enzymes, necessitating prodrug strategies.
-
Synthesis Complexity: Low yields in nucleophilic substitution steps (45–55%) highlight the need for improved catalytic systems .
Future Perspectives
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, CDK2) is warranted, given the indazole scaffold’s prevalence in kinase inhibitors .
Synthetic Methodology
Advancements in photoredox catalysis or flow chemistry could optimize the bromination and substitution steps, improving yields and scalability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume